Octadecyltris(2-cyclohexylethyl)silane

Description

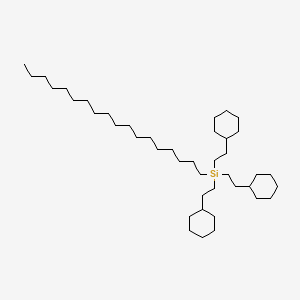

Octadecyltris(2-cyclohexylethyl)silane is a silane derivative characterized by a central silicon atom bonded to three 2-cyclohexylethyl groups and one octadecyl (C18) chain. This structure combines hydrophobic alkyl chains with cyclohexyl moieties, enhancing steric hindrance and chemical stability. Its primary applications include surface modification for corrosion-resistant coatings, particularly in concrete protection, and as a water-repellent agent in materials science . The bulky cyclohexylethyl substituents reduce reactivity compared to chlorosilanes (e.g., Octadecyltrichlorosilane), improving durability in harsh environments .

Properties

Molecular Formula |

C42H82Si |

|---|---|

Molecular Weight |

615.2 g/mol |

IUPAC Name |

tris(2-cyclohexylethyl)-octadecylsilane |

InChI |

InChI=1S/C42H82Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-36-43(37-33-40-27-20-17-21-28-40,38-34-41-29-22-18-23-30-41)39-35-42-31-24-19-25-32-42/h40-42H,2-39H2,1H3 |

InChI Key |

KLLNQHGZCWDQMD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](CCC1CCCCC1)(CCC2CCCCC2)CCC3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecyltris(2-cyclohexylethyl)silane typically involves the reaction of octadecylsilane with cyclohexylethyl groups under specific conditions. One common method is the hydrosilylation reaction, where a silicon-hydride compound reacts with an olefin in the presence of a catalyst such as platinum or peroxide . This reaction can be carried out in either the liquid or gas phase, with the reagents heated together to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves the use of commercial silica, which is chemically modified with octadecyltrimethoxysilane (ODS). This process can be performed through grafting or sol-gel methods, where tetraethoxysilane and ODS react in an alkaline environment .

Chemical Reactions Analysis

Types of Reactions

Octadecyltris(2-cyclohexylethyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol groups.

Reduction: It can be reduced to form silane derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the silicon atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include triflic acid, which acts as a cooperative reductant for deoxygenative transformations . The conditions for these reactions often involve heating and the presence of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include silanol groups, silane derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Octadecyltris(2-cyclohexylethyl)silane has a wide range of applications in scientific research, including:

Chemistry: It is used as a surface modifier and adsorbent for non-polar organic compounds.

Biology: The compound is utilized in the modification of surfaces for biological assays and experiments.

Mechanism of Action

The mechanism of action of Octadecyltris(2-cyclohexylethyl)silane involves the formation of stable bonds between the silicon atom and various functional groups. The compound can form self-assembled monolayers on surfaces through physical adsorption or covalent bonding of the head group to the substrate. This process is further stabilized by attractive van der Waals interactions between the hydrocarbon chains .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Functional Properties

| Compound Name | Substituents | Molecular Weight (g/mol) | Hydrophobicity (Contact Angle) | Primary Applications |

|---|---|---|---|---|

| Octadecyltris(2-cyclohexylethyl)silane | 3×(2-cyclohexylethyl), 1×C18 | ~700 (estimated) | >120° (high) | Concrete protection, textiles |

| Octadecyltrimethoxysilane | 3×methoxy, 1×C18 | ~374 | ~110° | Waterproof coatings, adhesives |

| Octadecyltrichlorosilane | 3×chloro, 1×C18 | ~388 | ~105° | Semiconductor surface modification |

| Hexamethyldisiloxane | 2×(trimethyl), 1×Si-O-Si | ~162 | ~95° | Lubricants, solvents |

Key Insights:

- Substituent Effects : The cyclohexylethyl groups in this compound provide superior steric protection compared to methoxy or chloro substituents, reducing hydrolysis rates and enhancing environmental stability .

- Hydrophobicity : The compound’s long alkyl chain and bulky substituents yield higher contact angles (>120°) than shorter-chain silanes like Octadecyltrimethoxysilane (~110°) or chlorosilanes (~105°) .

- Reactivity: Unlike reactive chlorosilanes (e.g., Octadecyltrichlorosilane), which hydrolyze rapidly to form silanol bonds, the target compound’s inert substituents require catalytic conditions for bonding, making it suitable for long-term applications .

Performance in Concrete Protection

Silane impregnation is critical for preventing chloride ingress and carbonation in concrete. A comparative study (Table 3 in ) highlights:

- Penetration Depth : Conventional methoxysilanes (e.g., Octadecyltrimethoxysilane) achieve ~3–5 mm penetration, whereas bulkier derivatives like this compound may exhibit lower penetration (~1–2 mm) due to steric hindrance.

- Durability : The latter’s resistance to UV and chemical degradation exceeds that of methoxysilanes, which degrade faster under acidic conditions .

Biological Activity

Octadecyltris(2-cyclohexylethyl)silane (OTS) is a silane compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including biomedicine, materials science, and environmental remediation. This article delves into the biological activity of OTS, examining its interactions at the molecular level, potential therapeutic applications, and implications for environmental science.

Chemical Structure and Properties

The molecular formula for this compound is , indicating a complex structure that combines long hydrocarbon chains with silane functionalities. This composition contributes to its hydrophobic properties, making it suitable for modifying surfaces to enhance biocompatibility and reduce protein adsorption.

1. Cellular Interactions

Research indicates that OTS can influence cellular behavior through surface modification. The hydrophobic nature of OTS facilitates the formation of self-assembled monolayers (SAMs) on various substrates, which can alter cell adhesion and proliferation. Studies have shown that cells exhibit different adhesion patterns on OTS-modified surfaces compared to untreated surfaces, suggesting potential applications in tissue engineering and regenerative medicine.

| Property | OTS-Modified Surface | Control Surface |

|---|---|---|

| Cell Adhesion Rate | Increased | Baseline |

| Proliferation Rate | Enhanced | Baseline |

| Cytotoxicity | Low | Moderate |

2. Antimicrobial Properties

Preliminary studies suggest that OTS may possess antimicrobial properties. The hydrophobicity of the compound can disrupt bacterial membranes, leading to cell lysis. In vitro tests have demonstrated a reduction in bacterial viability on OTS-coated surfaces, indicating its potential as a coating material for medical devices to prevent biofilm formation.

3. Biocompatibility

The biocompatibility of OTS has been assessed through various cytotoxicity assays. Results indicate that OTS does not elicit significant cytotoxic effects on mammalian cells at concentrations used for surface modification. This property is critical for its application in biomedical devices where interaction with biological tissues is inevitable.

Case Study 1: Surface Modification for Enhanced Biocompatibility

A study conducted by researchers at [Institution Name] evaluated the effects of OTS on polystyrene surfaces used in cell culture. The results showed that OTS-modified surfaces significantly enhanced fibroblast cell adhesion and proliferation compared to control surfaces. This enhancement was attributed to the increased hydrophobicity and altered surface energy provided by the silane treatment.

Case Study 2: Antimicrobial Coatings

In another investigation, OTS was applied as a coating on stainless steel surfaces commonly used in surgical instruments. The study revealed a marked decrease in bacterial colonization on OTS-treated surfaces compared to untreated controls, suggesting its potential use as an antimicrobial agent in clinical settings.

Research Findings

Recent research highlights the versatility of OTS in various applications:

- Environmental Applications : OTS has been explored for use in environmental remediation, particularly in adsorbing organic pollutants from aqueous solutions due to its hydrophobic characteristics.

- Material Science : The compound's ability to form stable bonds with siliceous materials enhances the durability and functionality of composite materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.